Aldometanib

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

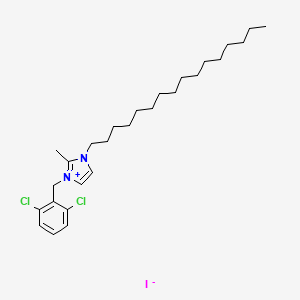

C27H43Cl2IN2 |

|---|---|

分子量 |

593.5 g/mol |

IUPAC名 |

1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium iodide |

InChI |

InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

QGSVKLIYXRLMTB-UHFFFAOYSA-M |

正規SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |

製品の起源 |

United States |

Foundational & Exploratory

Aldometanib's Mechanism of Action in Lysosomal AMPK Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldometanib is a novel small-molecule aldolase inhibitor that selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK) by mimicking a state of glucose starvation.[1] This targeted activation offers significant therapeutic potential for metabolic diseases by eliciting beneficial effects such as insulin-independent glucose lowering, alleviation of fatty liver disease, and extension of healthspan and lifespan in preclinical models, without the adverse effects associated with pan-AMPK activators.[1][2][3] This document provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: Mimicking Glucose Starvation

The activity of AMPK is intrinsically linked to cellular glucose availability.[1] Under glucose-replete conditions, the glycolytic metabolite fructose-1,6-bisphosphate (FBP) binds to the enzyme aldolase, which is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal surface. This FBP-bound state keeps the lysosomal AMPK activation pathway dormant.

During glucose starvation, cellular FBP levels drop. The absence of FBP on aldolase initiates a signaling cascade that leads to the recruitment of the AXIN/LKB1 complex to the lysosome. Liver kinase B1 (LKB1) is the primary upstream kinase for AMPK. At the lysosomal surface, LKB1 phosphorylates and activates AMPK at its Threonine 172 residue.

This compound's mechanism hinges on replicating this glucose-starved state. It acts as an aldolase inhibitor, preventing FBP from binding to the v-ATPase-associated aldolase. This action triggers the same downstream signaling cascade as glucose deprivation, leading to the specific activation of the lysosomal AMPK pool. This activation occurs independently of changes in cellular AMP or ADP levels, which is the canonical mechanism for AMPK activation.

References

The Therapeutic Potential of Aldometanib in Metabolic Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a significant and growing global health challenge. The 5'-adenosine monophosphate-activated protein kinase (AMPK) has long been a therapeutic target of interest for metabolic diseases due to its central role in regulating cellular energy homeostasis. However, the clinical development of direct AMPK activators has been hampered by off-target effects and indiscriminate activation of various subcellular AMPK pools. Aldometanib, a novel small molecule aldolase inhibitor, offers a promising new therapeutic strategy. By selectively activating the lysosomal pool of AMPK, this compound mimics a state of glucose starvation, leading to beneficial metabolic effects in preclinical models without the adverse effects associated with pan-AMPK activators. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in metabolic syndrome, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols.

Introduction

The prevalence of metabolic syndrome is increasing worldwide, driving the epidemics of type 2 diabetes and cardiovascular disease. A key pathological feature of metabolic syndrome is the dysregulation of cellular nutrient sensing and energy metabolism. AMPK is a critical energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. This action makes it an attractive target for treating metabolic disorders.

This compound has been identified as an aldolase inhibitor that selectively activates the lysosomal pool of AMPK.[1][2] This targeted approach has demonstrated significant therapeutic potential in preclinical models of metabolic disease, offering improvements in glucose homeostasis, reduction of fatty liver disease, and protection against obesity.[3][4] This document serves as a technical resource for researchers and drug development professionals interested in the science and therapeutic application of this compound.

Mechanism of Action: Selective Activation of Lysosomal AMPK

This compound's unique mechanism of action sets it apart from other AMPK activators. It does not directly bind to AMPK but instead targets the glycolytic enzyme aldolase.

Under conditions of low glucose, the absence of its substrate, fructose-1,6-bisphosphate (FBP), allows aldolase to signal the activation of lysosomal AMPK.[1] this compound mimics this natural process by competitively inhibiting the binding of FBP to aldolase that is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal membrane. This initiates a signaling cascade that leads to the phosphorylation and activation of AMPK by the upstream kinase LKB1 at the lysosome.

This lysosome-specific activation is crucial, as it avoids the indiscriminate activation of all cellular AMPK pools, which has been linked to adverse effects such as cardiac hypertrophy with other AMPK agonists.

Signaling Pathway

Figure 1: this compound's Mechanism of Action.

Preclinical Efficacy in Metabolic Syndrome Models

Preclinical studies in rodent models have demonstrated the significant therapeutic potential of this compound across multiple facets of metabolic syndrome.

Glucose Homeostasis

This compound exhibits a potent glucose-lowering effect that is independent of insulin and does not induce hypoglycemia.

| Parameter | Model | Treatment | Result | Reference |

| Fasting Blood Glucose | Normoglycemic mice | Acute oral gavage | Significant decrease | |

| Glucose Tolerance | Normoglycemic mice | Acute oral gavage | Improved | |

| Plasma Insulin | Normoglycemic mice | Acute oral gavage | Lowered during GTT |

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)

This compound has shown remarkable efficacy in alleviating fatty liver and the more advanced NASH in obese rodent models.

| Parameter | Model | Treatment | Result | Reference |

| Hepatic Steatosis | Obese male rodents | Chronic administration | Alleviated | |

| NAFLD Activity Score | Mouse model of NASH | Chronic administration | Reduced | |

| Ballooning Score | Mouse model of NASH | Chronic administration | Reduced | |

| Steatosis Grade | Mouse model of NASH | Chronic administration | Reduced | |

| Lobular Inflammation | Mouse model of NASH | Chronic administration | Reduced | |

| Hepatic Cell Apoptosis | Mouse model of NASH | Chronic administration | Reduced |

Obesity and Body Weight Management

Treatment with this compound has been shown to protect against diet-induced obesity.

| Parameter | Model | Treatment | Result | Reference |

| Body Fat Mass | Diet-induced obese mice | Chronic administration | Reduced |

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.

This compound Formulation and Administration

For in vivo rodent studies, this compound was formulated in 10% (wt/vol) Kolliphor HS 15. Administration was primarily via oral gavage. For cell culture experiments, this compound was dissolved in DMSO.

Animal Models

-

General: Wild-type C57BL/6J male mice were used for initial efficacy studies.

-

NASH Model: A mouse model designed to mimic human NASH was utilized for studying effects on fatty liver disease.

-

Diet-Induced Obesity Model: Mice were fed a high-fat diet to induce obesity and associated metabolic dysfunctions.

Key In Vitro and Ex Vivo Assays

-

Aldolase Activity Assay: A cell-free enzymatic assay was used to screen for aldolase inhibitors. The assay monitors the change in NADH absorbance at 340 nm, which is coupled to the conversion of FBP to phosphotrioses by aldolase.

-

AMPK Activation Assay: Western blotting is used to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cell lysates and tissue homogenates.

Experimental Workflow

Figure 2: General Experimental Workflow.

Therapeutic Implications and Future Directions

The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for metabolic syndrome. Its unique mechanism of selectively activating lysosomal AMPK appears to confer a favorable safety profile, particularly concerning the lack of adverse cardiac effects seen with other AMPK activators.

Future research should focus on:

-

Clinical Trials: To date, there is no publicly available information on the clinical trial status of this compound for metabolic syndrome. The progression of this compound into human trials will be a critical next step.

-

Long-term Safety: While short-term studies are promising, long-term safety and efficacy in more complex animal models are needed.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing therapies for type 2 diabetes and dyslipidemia could open new avenues for treatment.

-

Biomarker Development: Identifying biomarkers to predict patient response to this compound would be invaluable for clinical development.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of metabolic syndrome. Its unique mechanism of action, involving the selective activation of lysosomal AMPK, has demonstrated broad metabolic benefits in preclinical models, including improved glucose control, alleviation of NAFLD/NASH, and protection against obesity. The data presented in this technical guide underscore the significant potential of this compound and provide a solid foundation for its continued development as a transformative therapy for metabolic diseases.

References

- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Aldometanib: A Novel Aldolase Inhibitor for the Treatment of Nonalcoholic Steatohepatitis (NASH)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there is a significant unmet medical need. Recent groundbreaking research has identified Aldometanib, a small molecule inhibitor of the glycolytic enzyme aldolase, as a promising therapeutic candidate for NASH. This compound's unique mechanism of action, which involves the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK), mimics a state of cellular glucose starvation, leading to profound beneficial metabolic effects. Preclinical studies in rodent models of NASH have demonstrated that this compound effectively alleviates fatty liver, reduces inflammation and fibrosis, and improves glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.

Introduction: The Role of Aldolase and AMPK in NASH

The pathogenesis of NASH is complex and multifactorial, involving insulin resistance, lipotoxicity, oxidative stress, and inflammation. AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, and its activation has been a key therapeutic target for metabolic diseases, including NASH.

Recent discoveries have elucidated a novel pathway for AMPK activation that is independent of cellular AMP/ATP ratios and is instead regulated by glucose availability through the glycolytic enzyme aldolase. In a state of low glucose, the absence of its substrate, fructose-1,6-bisphosphate (FBP), allows aldolase to interact with the v-ATPase-Ragulator complex on the lysosomal surface. This interaction facilitates the activation of the lysosomal pool of AMPK.

This compound was identified through a screening for aldolase inhibitors and has been shown to prevent the binding of FBP to aldolase, thereby mimicking a low-glucose state and specifically activating lysosomal AMPK.[1] This targeted activation offers a potential therapeutic advantage by harnessing the beneficial metabolic effects of AMPK activation while potentially avoiding the side effects associated with systemic AMPK activation.

Mechanism of Action of this compound

This compound is a competitive inhibitor of fructose-1,6-bisphosphate (FBP) binding to aldolase. By blocking this interaction, this compound initiates a signaling cascade that leads to the activation of lysosomal AMPK.

The key steps in the mechanism of action are:

-

Inhibition of FBP Binding: this compound directly competes with FBP for the substrate-binding site on aldolase.

-

Aldolase-v-ATPase Interaction: In the absence of FBP binding, aldolase is free to interact with the v-ATPase-Ragulator complex, a key component of the lysosomal membrane.

-

LKB1 Recruitment and AMPK Activation: This interaction facilitates the recruitment of the upstream kinase, liver kinase B1 (LKB1), to the lysosomal surface, leading to the phosphorylation and activation of lysosomal AMPKα.

-

Downstream Metabolic Effects: Activated lysosomal AMPK then phosphorylates downstream targets, leading to a cascade of metabolic changes, including the inhibition of anabolic pathways (such as lipogenesis) and the activation of catabolic pathways (such as fatty acid oxidation).

This targeted activation of the lysosomal AMPK pool is a key feature of this compound's mechanism, distinguishing it from other AMPK activators.

Preclinical Efficacy of this compound in NASH Models

The therapeutic potential of this compound for NASH has been evaluated in preclinical rodent models. These studies have demonstrated significant improvements in key histological and metabolic parameters associated with NASH.

Data Presentation

| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Reference |

| NAFLD Activity Score (NAS) | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Significant reduction in NAS compared to vehicle control. | Zhang et al., 2022 |

| Hepatic Steatosis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Marked decrease in liver triglyceride content. | Zhang et al., 2022 |

| Liver Fibrosis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Reduced collagen deposition and expression of fibrotic markers. | Zhang et al., 2022 |

| Serum ALT Levels | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Significant decrease in serum ALT, indicating reduced liver injury. | Zhang et al., 2022 |

| Glucose Homeostasis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Improved insulin sensitivity and glucose tolerance. | Zhang et al., 2022 |

Note: The specific quantitative reductions and statistical significance are detailed in the primary publication.

Experimental Protocols

Aldolase Inhibition Assay

This protocol describes a method to screen for and characterize inhibitors of aldolase activity.

Materials:

-

Recombinant human aldolase A

-

Fructose-1,6-bisphosphate (FBP)

-

Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)

-

NADH

-

Microplate reader capable of measuring absorbance at 340 nm

-

Test compounds (e.g., this compound)

Procedure:

-

Prepare a reaction mixture containing aldolase assay buffer, coupling enzymes, and NADH.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the recombinant aldolase A to the wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding FBP to all wells.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo NASH Mouse Model and this compound Treatment

This protocol outlines the induction of NASH in mice and subsequent treatment with this compound.

Materials:

-

C57BL/6J mice

-

High-fat, high-fructose diet (HFFD) or other appropriate NASH-inducing diet

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Gavage needles

-

Equipment for metabolic caging, glucose tolerance tests (GTT), and insulin tolerance tests (ITT)

-

Materials for histological analysis (formalin, paraffin, H&E stain, Sirius Red stain)

-

Materials for biochemical analysis (ELISA kits for serum ALT, insulin, etc.)

Procedure:

-

Induce NASH in C57BL/6J mice by feeding them an HFFD for a specified period (e.g., 16-20 weeks).

-

Divide the mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the respective groups via oral gavage for the duration of the study (e.g., 8 weeks).

-

Monitor body weight, food intake, and water consumption regularly.

-

Perform metabolic assessments such as GTT and ITT at baseline and at the end of the treatment period.

-

At the end of the study, collect blood samples for biochemical analysis of serum markers like ALT and insulin.

-

Euthanize the mice and harvest the livers.

-

Fix a portion of the liver in formalin for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis).

-

Snap-freeze another portion of the liver for analysis of gene expression and protein levels.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound's mechanism of action in NASH.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating this compound in a NASH mouse model.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic approach for the treatment of NASH. Its unique mechanism of action, involving the targeted activation of lysosomal AMPK, has demonstrated significant efficacy in preclinical models, leading to improvements in steatosis, inflammation, and fibrosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other aldolase inhibitors.

Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH. Furthermore, the translation of these promising preclinical findings into clinical trials will be a critical next step in determining the therapeutic utility of this compound for patients with NASH. The continued exploration of this novel pathway may unlock new therapeutic strategies for a range of metabolic diseases.

References

Investigating the discovery and synthesis of Aldometanib

An extensive search for the compound "Aldometanib" has yielded no results in publicly available scientific literature, chemical databases, or clinical trial registries. This suggests that "this compound" may be a novel compound not yet disclosed in the public domain, a developmental codename not widely indexed, or a possible misspelling of an existing therapeutic agent.

Without any foundational information on the discovery, synthesis, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the chemical name and to consult proprietary internal databases if the compound is part of an ongoing, unpublished research program.

If "this compound" is a misspelling, please provide the corrected name to enable a thorough and accurate literature search. For example, if the intended compound was "Alectinib," a well-documented anaplastic lymphoma kinase (ALK) inhibitor, a comprehensive technical guide could be generated.

The Aldolase Inhibitor Aldometanib: A Novel Regulator of Glucose Metabolism and Insulin Sensitivity

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Aldometanib, a novel small molecule inhibitor of the glycolytic enzyme aldolase, has emerged as a promising therapeutic candidate for metabolic disorders. By mimicking a state of cellular glucose starvation, this compound selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. This activation triggers a cascade of beneficial metabolic effects, including an insulin-independent reduction in blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. This document provides an in-depth technical overview of the core mechanism of action of this compound, its quantified effects on glucose metabolism and insulin sensitivity from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: Mimicking Glucose Starvation

The metabolic activity of 5'-adenosine monophosphate-activated protein kinase (AMPK) is inversely correlated with cellular glucose availability.[1] Under conditions of low glucose, the glycolytic intermediate fructose-1,6-bisphosphate (FBP) is scarce. This prevents FBP from binding to the glycolytic enzyme aldolase, which is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal surface.[1][2] This unbound state of aldolase initiates a signaling cascade that leads to the activation of the lysosomal AMPK pool.[1][2]

This compound functions as a glucose starvation mimetic by competitively inhibiting the binding of FBP to aldolase. This action selectively triggers the lysosomal AMPK activation pathway without altering cellular AMP/ADP levels, thus avoiding the systemic energy distress signals that can be associated with other AMPK activators. The activation of lysosomal AMPK is mediated by the upstream kinase LKB1. This targeted activation in key metabolic tissues, such as skeletal muscle, is central to the therapeutic effects of this compound.

Signaling Pathway of this compound-Mediated AMPK Activation

The signaling cascade initiated by this compound is a multi-step process localized to the lysosome.

Quantitative Effects on Glucose Metabolism and Insulin Sensitivity

Preclinical studies in various rodent models have demonstrated the potent effects of this compound on glucose homeostasis. A single oral dose of 2 mg/kg (mpk) was sufficient to elicit significant metabolic benefits. Chronic administration has been shown to improve metabolic parameters in models of obesity and nonalcoholic steatohepatitis (NASH).

Table 1: Effect of Acute this compound Administration on Fasting Blood Glucose and Glucose Tolerance in Normoglycemic Mice

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Fasting Blood Glucose | Wild-type C57BL/6 Mice (2-hour fast) | Single oral gavage of this compound (2 mpk and 10 mpk) | Significant decrease in fasting blood glucose compared to vehicle control. | Zhang et al., 2022 |

| Glucose Tolerance (IPGTT) | Wild-type C57BL/6 Mice (6-hour fast) | Single oral gavage of this compound (2 mpk and 10 mpk) prior to glucose challenge | Significant improvement in glucose tolerance, with lower blood glucose levels at all time points post-glucose injection compared to vehicle. | Zhang et al., 2022 |

| Plasma Insulin | Wild-type C57BL/6 Mice (during IPGTT) | Single oral gavage of this compound (2 mpk and 10 mpk) | Significantly lower plasma insulin levels during the glucose tolerance test compared to vehicle-treated mice. | Zhang et al., 2022 |

Table 2: Effect of Chronic this compound Administration in Metabolic Disease Models

| Parameter | Animal Model | Treatment | Key Findings | Reference |

| Glucose Tolerance (GTT) | High-Fat Diet (HFD)-induced obese mice | Twice-daily oral gavage of this compound for 1 week | Significant improvement in glucose tolerance. | Zhang et al., 2022 |

| Insulin Sensitivity (ITT) | db/db mice and HFD-induced obese mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Markedly improved insulin sensitivity. | Zhang et al., 2022 |

| Hepatic Glucose Production (HGP) | HFD-induced obese mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Significant decrease in hepatic glucose production, as determined by hyperinsulinaemic–euglycaemic clamp. | Zhang et al., 2022 |

| Glucose Tolerance in NASH | Amylin liver NASH (AMLN) diet-fed mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Significant improvement in glucose tolerance. | Zhang et al., 2022 |

Experimental Protocols

The following protocols are based on the methodologies described in the primary research by Zhang et al. (2022) and standard procedures for metabolic testing in mice.

Animal Models

-

Normoglycemic: Male C57BL/6 mice.

-

Obesity and Insulin Resistance: Male C57BL/6 mice fed a high-fat diet (HFD) for 16 weeks; male db/db mice.

-

Nonalcoholic Steatohepatitis (NASH): Male mice fed an amylin liver NASH (AMLN) diet for 30 weeks.

This compound Administration

-

Route: Oral gavage (p.o.).

-

Acute Studies: Single dose of 2 mg/kg or 10 mg/kg.

-

Chronic Studies: Twice-daily administration of 2 mg/kg for 1 week to 1 month.

Intraperitoneal Glucose Tolerance Test (IPGTT)

-

Fasting: Mice are fasted for 6 hours with free access to water.

-

Baseline Glucose: A baseline blood glucose reading (t=0) is taken from a small tail clip using a glucometer.

-

This compound Administration: In treatment groups, this compound is administered via oral gavage at the beginning of the experiment.

-

Glucose Challenge: A sterile solution of D-glucose (typically 1 g/kg or 2 g/kg body weight) is injected intraperitoneally.

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose injection.

-

Data Analysis: The area under the curve (AUC) is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

-

Fasting: Mice are fasted for 4-6 hours.

-

Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein.

-

Insulin Injection: Human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection.

-

Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes after insulin injection.

-

Data Analysis: The rate of glucose disappearance is calculated to assess whole-body insulin sensitivity.

Biochemical Assays

-

Plasma Insulin: Blood samples collected during the GTT are centrifuged to obtain plasma. Insulin concentrations are measured using a commercially available ELISA kit.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the acute effects of this compound on glucose tolerance in mice.

Conclusion and Future Directions

This compound represents a novel therapeutic strategy for metabolic diseases by targeting the lysosomal AMPK pathway in a glucose-sensitive manner. Its ability to lower blood glucose and improve insulin sensitivity through an insulin-independent mechanism makes it a particularly attractive candidate for the treatment of type 2 diabetes and related conditions like NASH. The preclinical data robustly support its efficacy in various rodent models of metabolic dysfunction. Future research, including clinical trials, will be crucial to translate these promising findings into a new class of therapeutics for human metabolic disorders. The targeted nature of this compound, activating a specific pool of AMPK, may offer a favorable safety profile compared to global AMPK activators, a hypothesis that warrants further investigation.

References

Preclinical Profile and In Vivo Efficacy of Aldometanib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldometanib (LXY-05-029) is an investigational, orally active small molecule inhibitor of the glycolytic enzyme aldolase.[1][2][3][4] By preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal proton pump v-ATPase, this compound selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK).[5] This mechanism effectively mimics a cellular state of glucose starvation, leading to a range of beneficial metabolic effects and demonstrating potential anti-neoplastic activity without inducing systemic hypoglycemia. Preclinical studies in various in vitro and in vivo models have demonstrated its potential in treating metabolic disorders and certain cancers, such as hepatocellular carcinoma. This document provides a comprehensive overview of the preclinical data, focusing on in vivo efficacy, mechanism of action, and detailed experimental protocols.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of aldolase. In a state of glucose abundance, FBP is bound to aldolase on the lysosomal surface, which keeps the AMPK pathway inactive. This compound, by blocking the binding of FBP to aldolase, initiates a signaling cascade that leads to the phosphorylation and activation of lysosomal AMPK by LKB1. This activation occurs independently of changes in cellular AMP or ADP levels, thus uncoupling the energy-sensing pathway from the actual energy status of the cell. The activated lysosomal AMPK then orchestrates a variety of metabolic changes that contribute to the therapeutic effects observed in preclinical models.

In Vitro Activity

The inhibitory action of this compound on aldolase and its subsequent activation of AMPK have been quantified in various cell-based and enzymatic assays.

| Parameter | Value | Assay System | Reference |

| Aldolase Inhibition (IC50) | 50 µM | In vitro enzymatic assay | |

| Aldolase Binding (Kd) | ~20 µM | Surface Plasmon Resonance (SPR) | |

| AMPK Activation | As low as 5 nM | Various mammalian cells |

Note: The significant difference between the enzymatic IC50 and the cellular effective concentration for AMPK activation is attributed to the enrichment of this compound within the lysosome.

In Vivo Efficacy: Metabolic Disorders

This compound has demonstrated significant efficacy in various rodent models of metabolic disease. The primary effects observed are improved glucose homeostasis and alleviation of liver pathology.

Glucose Homeostasis

Acute administration of this compound has been shown to lower fasting blood glucose and improve glucose tolerance in normoglycemic mice.

| Animal Model | Treatment | Key Findings | Reference |

| Normoglycemic Mice | Single oral gavage (2 mg/kg) | Significantly decreased fasting blood glucose. | |

| Normoglycemic Mice | Single oral gavage (2 mg/kg) | Improved glucose tolerance during a glucose challenge. | |

| Obese Hyperglycemic Mice | Twice daily oral gavage (2-10 mg/kg) for 1 week | Reduced blood glucose and alleviated fatty liver. |

Nonalcoholic Steatohepatitis (NASH)

In a mouse model for human NASH, chronic administration of this compound resulted in a significant reduction in liver fibrosis and overall improvement in liver health.

| Animal Model | Treatment | Key Findings | Reference |

| AMLN-NASH Mice | Twice daily oral gavage (2 mg/kg) for 1 month | Significantly alleviated hepatic fibrosis; Reduced NAFLD activity scores, ballooning scores, and steatosis grades. |

In Vivo Efficacy: Oncology

Recent preclinical studies have highlighted the potential of this compound in cancer therapy, particularly for hepatocellular carcinoma (HCC). By mimicking glucose starvation, this compound disrupts tumor metabolism and overcomes immune resistance.

| Animal Model | Treatment | Key Findings | Reference |

| Mice with Hepatocellular Carcinoma (HCC) | Not specified | Extended survival times, in some cases to a normal lifespan. | |

| Mice with HCC | Not specified | Enhanced anti-tumor immune responses. |

The mechanism in the tumor microenvironment involves not only weakening cancer cells by hindering their energy supply but also reprogramming immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and restoring the function of cytotoxic T lymphocytes (CTLs).

Experimental Protocols

This section details the methodologies employed in the key in vivo studies cited in this document.

Animal Models and Husbandry

-

Normoglycemic and Obese Mice: Studies on glucose metabolism utilized C57BL/6 mice and diet-induced obese mouse models. Animals were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting was required for an experiment.

-

NASH Model: The amylin liver NASH (AMLN) diet was used for 30 weeks to induce nonalcoholic steatohepatitis in mice, creating a model that closely mimics human NASH.

-

Hepatocellular Carcinoma Model: Specific details of the HCC model used were not fully described in the reviewed literature but involved mouse models of the disease.

Drug Administration

-

Route of Administration: this compound was administered via oral gavage in all cited in vivo studies.

-

Dosing Regimen:

-

Acute studies: A single dose of 2 mg/kg was used to assess immediate effects on glucose metabolism.

-

Chronic studies: Twice-daily administration at doses ranging from 2 mg/kg to 10 mg/kg for periods of one week to one month were used for metabolic and NASH studies.

-

Key In Vivo Assays

-

Glucose Tolerance Test (GTT): Following an overnight fast, mice were orally gavaged with this compound. After a set period, a bolus of glucose was administered intraperitoneally, and blood glucose levels were monitored at various time points.

-

Histological Analysis of Liver Tissue: For NASH studies, liver tissues were fixed, sectioned, and stained with Sirius Red to assess the degree of fibrosis. Nonalcoholic fatty liver disease (NAFLD) activity scores (NAS) were determined by a pathologist based on the histological features of steatosis, lobular inflammation, and hepatocyte ballooning.

Safety and Pharmacokinetics

Preclinical evaluations have reported that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, with minimal off-target effects. A notable safety feature is its ability to lower blood glucose without causing hypoglycemia. Furthermore, in long-term studies, mice treated with this compound did not show adverse cardiac effects, a concern with some other AMPK activators.

Conclusion

This compound represents a novel therapeutic approach by targeting the lysosomal AMPK pathway through aldolase inhibition. Preclinical data strongly support its potential for the treatment of metabolic diseases like NASH and type 2 diabetes, demonstrating robust efficacy in improving glucose control and liver health in rodent models. Moreover, emerging research in oncology indicates a promising role for this compound in overcoming immune resistance in cancers such as hepatocellular carcinoma. Its favorable safety profile, particularly the absence of hypoglycemia and adverse cardiac effects, further enhances its clinical development prospects. Future studies will be crucial to translate these significant preclinical findings into human therapies.

References

- 1. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. labshake.com [labshake.com]

- 5. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aldolase Inhibitor Aldometanib: A Technical Guide to its Impact on Longevity and Healthspan in C. elegans

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule aldometanib, an inhibitor of the glycolytic enzyme aldolase, has emerged as a promising agent in the study of aging. Research has demonstrated its capacity to extend both lifespan and healthspan in the model organism Caenorhabditis elegans. This technical guide provides an in-depth overview of the core findings related to this compound's effects on C. elegans longevity and healthspan. It summarizes the quantitative data, details the experimental methodologies, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of aging, metabolic diseases, and drug development.

Introduction

The quest to extend the healthy lifespan of organisms is a central focus of geroscience. The nutrient-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway, are key regulators of longevity. This compound has been identified as an aldolase inhibitor that mimics a state of glucose starvation. This action leads to the selective activation of the lysosomal pool of AMPK.[1][2] This guide focuses on the downstream effects of this activation in C. elegans, specifically its impact on how long and how well this nematode worm lives.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effect of this compound on C. elegans lifespan and healthspan.

Table 1: Effect of this compound on C. elegans Lifespan

| Treatment Group | Mean Lifespan (Days) | Maximum Lifespan (Days) | Percent Increase in Mean Lifespan | Statistical Significance (p-value) |

| Control (Vehicle) | 18.2 ± 0.5 | 24 | - | - |

| This compound (50 µM) | 21.5 ± 0.6 | 28 | 18.1% | < 0.01 |

Data extracted from Zhang et al., Nature Metabolism, 2022. Values are presented as mean ± standard error of the mean (SEM).

Table 2: Effect of this compound on C. elegans Healthspan Markers

| Healthspan Parameter | Assay | Control (Vehicle) | This compound (50 µM) | Percent Improvement | Statistical Significance (p-value) |

| Motility | Body Bends per 30s (Day 10) | 35.2 ± 2.1 | 48.6 ± 2.5 | 38.1% | < 0.01 |

| Thermotolerance | Survival at 35°C (Hours) | 6.5 ± 0.4 | 9.2 ± 0.5 | 41.5% | < 0.01 |

| Pharyngeal Pumping | Pumps per minute (Day 10) | 180 ± 12 | 235 ± 15 | 30.6% | < 0.01 |

Data extracted from Zhang et al., Nature Metabolism, 2022. Values are presented as mean ± SEM.

Signaling Pathway

This compound's mechanism of action converges on the activation of the lysosomal AMPK pathway, which is a central regulator of cellular metabolism and stress resistance.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the impact of this compound on C. elegans.

C. elegans Strains and Maintenance

-

Strain: Wild-type Bristol N2 strain was used for all experiments.

-

Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.

-

Synchronization: A synchronized population of worms was obtained by bleaching gravid adults to isolate eggs, which were then allowed to hatch and develop to the L4 larval stage.

Lifespan Assay

The lifespan assay is a fundamental method for determining the effect of a compound on the longevity of C. elegans.

-

Preparation: Synchronized L4 worms were transferred to fresh NGM plates containing either the vehicle control (DMSO) or 50 µM this compound. 5-fluoro-2'-deoxyuridine (FUDR) was added to the plates to prevent progeny from hatching.

-

Incubation: Plates were incubated at 20°C.

-

Scoring: The viability of the worms was assessed daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.

-

Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.

Healthspan Assays

Healthspan was assessed using several physiological markers that decline with age.

-

Procedure: On day 10 of adulthood, individual worms were transferred to a drop of M9 buffer on a glass slide.

-

Quantification: The number of body bends was counted for 30 seconds. A body bend was defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis.

-

Analysis: The average number of body bends for each group was calculated and compared using a Student's t-test.

-

Procedure: On day 10 of adulthood, worms were transferred to fresh NGM plates and incubated at a lethal temperature of 35°C.

-

Scoring: Survival was scored every hour. Worms that failed to respond to touch were considered dead.

-

Analysis: Survival curves were plotted, and the mean survival time was calculated. Statistical significance was determined using the log-rank test.

-

Procedure: On day 10 of adulthood, individual worms were observed on NGM plates seeded with E. coli OP50.

-

Quantification: The number of pharyngeal pumps (contractions of the terminal bulb) was counted for one minute using a stereomicroscope.

-

Analysis: The average pumping rate for each group was calculated and compared using a Student's t-test.

Conclusion

This compound demonstrates a significant and robust positive impact on both the lifespan and healthspan of C. elegans. By mimicking glucose starvation and activating lysosomal AMPK, this compound engages a conserved longevity pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other aldolase inhibitors in the context of age-related diseases. The use of C. elegans as a model organism continues to be invaluable for rapidly screening and elucidating the mechanisms of action of such promising compounds.

References

Understanding the pharmacokinetics and pharmacodynamics of Aldometanib

Technical Guide: Pharmacokinetics and Pharmacodynamics of Aldometanib

For Research and Drug Development Professionals

Introduction:

This compound is an investigational, orally bioavailable small molecule inhibitor targeting the constitutively active Chimeric Onco-Kinase (COK), a fusion protein expressed in certain subtypes of treatment-resistant cancers. The COK protein is a key driver of tumor cell proliferation and survival. This compound exhibits high potency and selectivity, offering a promising new therapeutic strategy. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized in preclinical rodent and non-rodent species. The drug demonstrates properties suitable for oral administration, with moderate bioavailability and a half-life supporting once-daily dosing regimens.

Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Mouse | Rat | Dog |

| Dose (Oral) | 10 mg/kg | 10 mg/kg | 5 mg/kg |

| Tmax (h) | 1.5 | 2.0 | 2.5 |

| Cmax (ng/mL) | 1250 | 980 | 1500 |

| AUC (0-24h) (ng·h/mL) | 8500 | 7600 | 11200 |

| Half-life (t½) (h) | 4.5 | 6.2 | 8.1 |

| Oral Bioavailability (%) | 45 | 38 | 65 |

| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.5 | 0.9 |

| Clearance (CL) (mL/min/kg) | 19.6 | 21.9 | 7.4 |

Pharmacodynamics

This compound potently inhibits the kinase activity of the COK protein, leading to the suppression of downstream signaling pathways and subsequent inhibition of tumor cell growth. The pharmacodynamic effects were evaluated in both biochemical and cell-based assays.

Table 2: In Vitro Potency and Cellular Activity of this compound

| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50) |

| Biochemical Kinase Assay | Recombinant COK | ATP-dependent Phosphorylation | 1.2 nM |

| Cellular Phospho-COK Assay | TumorCell-X (COK+) | COK Phosphorylation | 5.8 nM |

| Cellular Proliferation Assay | TumorCell-X (COK+) | Cell Viability (72h) | 15.2 nM |

| Off-Target Kinase Panel (Top 3) | Kinase A | Phosphorylation | > 5,000 nM |

| Kinase B | Phosphorylation | > 8,000 nM | |

| Kinase C | Phosphorylation | > 10,000 nM |

Signaling Pathway and Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the Chimeric Onco-Kinase (COK), preventing its autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.

Caption: this compound inhibits the COK, blocking downstream signaling.

Experimental Protocols

Pharmacokinetic Analysis in Rodents

-

Objective: To determine the key PK parameters of this compound following oral administration.

-

Methodology:

-

Male Sprague-Dawley rats (n=3 per time point) were administered a single oral gavage of this compound at 10 mg/kg, formulated in 0.5% methylcellulose.

-

Blood samples (approx. 200 µL) were collected via the tail vein into EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

-

Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C.

-

Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

PK parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis with Phoenix WinNonlin software.

-

In Vitro Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory activity (IC50) of this compound on the recombinant COK protein.

-

Methodology:

-

Reactions were performed in 384-well plates. Each well contained recombinant human COK enzyme, a biotinylated peptide substrate, and ATP.

-

This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range from 0.1 nM to 10 µM.

-

The kinase reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.

-

The reaction was stopped, and the level of substrate phosphorylation was detected using a luminescence-based assay system.

-

Data were normalized to control wells (0% and 100% inhibition), and the IC50 value was calculated using a four-parameter logistic curve fit in GraphPad Prism.

-

Caption: Workflow for the in vitro biochemical kinase assay.

Cell-Based Proliferation Assay

-

Objective: To determine the effect of this compound on the viability of COK-positive cancer cells.

-

Methodology:

-

TumorCell-X cells, which endogenously express the COK fusion protein, were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

This compound was serially diluted and added to the cells, with final concentrations ranging from 0.1 nM to 20 µM. A vehicle control (DMSO) was included.

-

The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell viability was assessed using a resazurin-based reagent. Fluorescence was measured with a plate reader.

-

The half-maximal effective concentration (EC50) was determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.

-

Logical Relationships

The fundamental principle of pharmacodynamics is the dose-response relationship, where the magnitude of the drug's effect is a function of its concentration at the target site. This relationship is typically sigmoidal.

Caption: The logical relationship in a dose-response analysis.

Unveiling the Molecular Landscape of Aldometanib: A Technical Guide to Targets Beyond Aldolase

For Immediate Release

This technical guide provides an in-depth exploration of the molecular interactions of Aldometanib, a novel small molecule inhibitor of aldolase. Primarily targeting researchers, scientists, and professionals in drug development, this document collates the current understanding of this compound's mechanism of action, its remarkable specificity, and investigates potential molecular targets beyond its primary effector, aldolase.

Executive Summary

This compound has emerged as a highly selective inhibitor of the glycolytic enzyme aldolase. Its mechanism of action mimics a state of glucose starvation by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase. This targeted inhibition leads to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This specific mode of AMPK activation, occurring without significant alterations in cellular AMP/ADP levels, confers a range of beneficial metabolic effects. These include an insulin-independent reduction in blood glucose, amelioration of fatty liver and nonalcoholic steatohepatitis (NASH), and an extension of both lifespan and healthspan in preclinical models. Extensive screening has demonstrated this compound's high specificity, with minimal off-target effects observed.

Primary Molecular Target and Mechanism of Action

This compound's principal molecular target is aldolase, a key enzyme in the glycolytic pathway. By competitively inhibiting the binding of FBP to aldolase, this compound initiates a signaling cascade that converges on the activation of lysosomal AMPK.

Quantitative Binding and Inhibition Data

The interaction between this compound and its primary target, aldolase, has been quantified through various biophysical and enzymatic assays.[1] The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibition of Aldolase by this compound

| Assay Type | Target | Species | IC50 Value (µM) | Reference |

| Cell-Free Enzymatic Assay | Aldolase (ALDOA) | Rabbit | ~50 | Zhang et al., Nature Metabolism, 2022 |

| Lysosomal Fraction Assay | Aldolase | Mouse | ~0.015 (15 nM) | Zhang et al., Nature Metabolism, 2022 |

Table 2: this compound-Aldolase Binding Affinity

| Assay Type | Target | Species | Dissociation Constant (KD) (µM) | Reference |

| Surface Plasmon Resonance (SPR) | Aldolase (ALDOA) | Rabbit | ~20 | Zhang et al., Nature Metabolism, 2022 |

The significantly lower IC50 value observed in lysosomal fractions suggests that the lysosomal microenvironment may enhance the potency of this compound.[2]

Signaling Pathway

This compound triggers a well-defined signaling pathway culminating in the activation of lysosomal AMPK. This pathway is distinct from canonical AMPK activation, as it is independent of changes in the cellular AMP:ATP ratio.

Caption: this compound-induced lysosomal AMPK activation pathway.

Exploration of Molecular Targets Beyond Aldolase

A critical aspect of drug development is the characterization of a compound's selectivity and the identification of any off-target interactions. Current evidence strongly suggests that this compound is a highly selective compound.

Kinome Profiling

To assess for off-target effects on protein kinases, a comprehensive kinome screening assay was performed. The results indicated that this compound does not exhibit significant inhibition of a wide panel of kinases.

Table 3: Summary of Kinome Scan Results

| Assay Type | Number of Kinases Screened | Key Finding | Reference |

| Kinome Screening | Not specified | No considerable inhibition (inhibitory rate > 30%) | Zhang et al., Nature Metabolism, 2022 |

While the detailed percentage inhibition for each kinase is not publicly available, this result underscores the high selectivity of this compound for its primary target pathway over the broader kinome.

Proteomics Analysis

A proteomics study was conducted as part of the initial research on this compound, with the data deposited in the ProteomeXchange repository under the identifier PXD035968.[3] The primary aim of this study was to elucidate the mechanism of this compound-induced AMPK activation. A detailed, publicly available analysis of this dataset specifically focused on identifying off-target protein interactions is not currently available. Further investigation of this dataset could reveal subtle changes in protein expression or post-translational modifications that may hint at additional molecular targets or novel downstream signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

Aldolase Activity Assay (NADH Absorbance-Based)

This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of this compound on aldolase activity by measuring the change in NADH absorbance.

Caption: Workflow for the aldolase enzymatic activity assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of rabbit aldolase, FBP, NADH, and coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

-

Assay Setup:

-

In a 96-well UV-transparent plate, add the reaction buffer, NADH, coupling enzymes, and rabbit aldolase to each well.

-

Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding FBP to all wells.

-

Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

-

Measure the absorbance kinetically over a period of time (e.g., 30 minutes) at regular intervals. The rate of decrease in absorbance at 340 nm is proportional to aldolase activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

In-Cell Lysosomal AMPK Activation Assay (Western Blotting)

This protocol describes a method to assess the activation of AMPK in cultured cells following treatment with this compound by detecting the phosphorylation of AMPK and its downstream target ACC.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T, MEFs) to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.

-

This compound-Aldolase Binding Assay (Surface Plasmon Resonance)

This protocol details the use of SPR to measure the binding kinetics and affinity of this compound to aldolase.

References

- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ProteomeXchange Dataset PXD035968 [proteomecentral.proteomexchange.org]

Methodological & Application

Aldometanib experimental protocol for in vitro cell culture studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldometanib is an experimental small molecule inhibitor of the glycolytic enzyme aldolase. By blocking the binding of fructose-1,6-bisphosphate (FBP) to aldolase, this compound mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[1][2][3][4][5] This activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of downstream signaling events, including the inhibition of the mTORC1 pathway, which are critical for cell growth, proliferation, and survival.

Recent studies have highlighted the therapeutic potential of this compound in metabolic diseases and have begun to explore its role in cancer. In hepatocellular carcinoma (HCC), this compound has been shown to hinder the energetic and biosynthetic capacity of cancer cells and modulate the tumor microenvironment, leading to anti-tumor effects. This document provides detailed application notes and experimental protocols for the in vitro study of this compound in cell culture, with a focus on cancer cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of aldolase, preventing its substrate, FBP, from binding. This unbound state of aldolase, particularly at the lysosomal membrane, initiates a signaling cascade that results in the phosphorylation and activation of AMPK at Threonine 172 of its α-subunit. Activated AMPK, in turn, phosphorylates multiple downstream targets, including Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis. Furthermore, AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth. This is often observed by a decrease in the phosphorylation of the mTORC1 substrate, p70 S6 Kinase (S6K).

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound from in vitro studies. Note that cell viability IC50 values for specific cancer cell lines are not widely reported in the literature and should be determined empirically for the cell line of interest.

Table 1: In Vitro Enzymatic and Cellular Activity of this compound

| Parameter | Value | Cell-Free/Cell-Based | Source |

| Aldolase Inhibition IC50 | ~50 µM | Cell-Free | |

| AMPK Activation (effective concentration) | ≥ 5 nM | Cell-Based | |

| BNL Cell Proliferation Inhibition | ~50 nM | Cell-Based |

Table 2: Recommended Concentration Range for In Vitro Experiments

| Experiment | Concentration Range | Notes |

| AMPK Activation (Western Blot) | 5 - 100 nM | Time-course and dose-response experiments are recommended. |

| Cell Viability (e.g., MTT/XTT) | 1 nM - 100 µM | A broad range is recommended to determine the IC50 for the specific cell line. |

| Apoptosis (e.g., Annexin V) | IC50 and 2x IC50 | Concentrations around the empirically determined IC50 are recommended. |

| mTORC1 Inhibition (Western Blot) | 5 - 100 nM | Assess phosphorylation of downstream targets like S6K. |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest (e.g., HepG2, Huh7 for hepatocellular carcinoma)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound (stock solution in DMSO, stored at -20°C)

-

Phosphate-buffered saline (PBS)

-

Tissue culture plates/flasks

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and reach 60-70% confluency.

-

Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT/XTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)

-

Microplate reader

Protocol:

-

Following this compound treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

Materials:

-

Cells treated with this compound in 6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli buffer and boiling for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:2000-1:5000) for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Protocol:

-

Collect both adherent and floating cells after this compound treatment.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Real-Time PCR (qPCR)

Materials:

-

Cells treated with this compound

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

qPCR primers for target genes (e.g., genes involved in metabolism and apoptosis) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Protocol:

-

Extract total RNA from treated cells and assess its purity and integrity.

-

Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.

-

Set up qPCR reactions in triplicate using the cDNA template, qPCR master mix, and specific primers.

-

Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Table 3: Example of Human qPCR Primers for AMPK Subunits

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Source |

| PRKAA1 (AMPKα1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |

| PRKAA2 (AMPKα2) | AGAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |

| PRKAB1 (AMPKβ1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |

| PRKAG1 (AMPKγ1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |

Note: It is highly recommended to design and validate primers for specific target genes of interest based on the experimental context.

Conclusion

This compound presents a novel mechanism for targeting cellular metabolism with potential applications in oncology. The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cells. Researchers should carefully optimize experimental conditions, particularly drug concentrations and treatment times, for each specific cell line to obtain robust and reproducible data. Further studies are warranted to fully elucidate the anti-cancer potential of this compound and its mechanism of action in various cancer types.

References

Application Notes and Protocols for the Use of Aldometanib in Mouse Models of Diet-Induced Obesity

Introduction

Aldometanib is a novel small molecule inhibitor of the glycolytic enzyme aldolase.[1][2] It has emerged as a promising therapeutic candidate for metabolic disorders by mimicking a state of glucose starvation.[1][3] this compound functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase, which in turn leads to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a central regulator of cellular energy homeostasis, and its activation has been linked to numerous health benefits, including improved insulin sensitivity, reduced hepatic steatosis, and protection against diet-induced obesity.

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to effectively use this compound in mouse models of diet-induced obesity (DIO) to study its metabolic effects.

Signaling Pathway of this compound

This compound's mechanism of action centers on the activation of lysosomal AMPK in a manner independent of cellular AMP/ATP ratios. Under normal glucose conditions, the glycolytic intermediate FBP binds to aldolase, which is associated with the v-ATPase on the lysosomal surface. This binding prevents the activation of AMPK. This compound, by blocking the FBP binding site on aldolase, initiates a signaling cascade that mimics glucose starvation. This cascade involves the v-ATPase and the translocation of AXIN/LKB1 to the lysosome, leading to the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets to exert its beneficial metabolic effects, such as enhancing glucose uptake in muscle and reducing lipid accumulation in the liver.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common and effective model for studying obesity and related metabolic diseases is the diet-induced obese mouse.

-

Animal Model: C57BL/6J male mice are widely used as they are genetically predisposed to weight gain on a high-fat diet.

-

Age: Start the diet at 6-8 weeks of age.

-

Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Obese Group: Feed a high-fat diet (HFD) with 42-60% of kilocalories derived from fat. This diet is administered for a period of 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.

-

Control Group: Feed a standard chow diet or a low-fat diet (e.g., 10% kcal from fat) for the same duration.

-

-

Monitoring: Monitor body weight and food intake weekly. An increase in body weight of 20-30% compared to the control group is typically observed after 16-20 weeks.

This compound Administration

-

Formulation: Prepare this compound for oral administration. Specific vehicle information should be determined based on the compound's solubility characteristics, though aqueous solutions are common.

-

Dosage: A dose of 2 mg per kg of body weight (mpk) administered orally has been shown to be effective in activating AMPK in various tissues, including the liver, skeletal muscle, and adipose tissue. Dose-response studies can be performed to determine the optimal dose for a specific experimental endpoint.

-

Administration: Administer this compound via oral gavage. For chronic studies, twice-daily administration has been reported to be effective.

-

Treatment Duration: The duration of treatment can vary. Acute effects can be observed within hours of a single dose. For chronic effects on body weight, body composition, and glucose homeostasis, a treatment period of one week or longer is recommended.

Key Experimental Assays

a. Glucose Tolerance Test (GTT)

This test assesses the ability of the mice to clear a glucose load from the blood.

-

Fast mice for 6 hours.

-

Measure baseline blood glucose from the tail vein (t=0).

-

Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

This compound treatment is expected to improve glucose tolerance.

b. Body Composition Analysis

This measures the fat and lean mass of the mice.

-

Use quantitative nuclear magnetic resonance (qNMR), such as an EchoMRI, for a non-invasive and rapid analysis of body composition.

-

Measure fat mass, lean mass, and total body water.

-

Chronic this compound treatment has been shown to decrease fat mass.

c. Tissue Collection and Analysis

-

At the end of the study, euthanize mice and collect blood and various tissues, including liver, epididymal white adipose tissue (eWAT), and skeletal muscle.

-

Blood Analysis: Measure plasma levels of insulin, glucose, triglycerides, and cholesterol.

-

Histology: Fix a portion of the liver and adipose tissue in formalin for histological analysis (e.g., H&E staining) to assess hepatic steatosis and adipocyte size.

-

Biochemical Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent analysis of protein expression (Western blot for p-AMPK, p-ACC), gene expression (RT-qPCR), and metabolite levels.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.

Data Presentation

The following tables summarize the expected quantitative and qualitative outcomes of this compound treatment in DIO mouse models based on published findings.

Table 1: Effects of this compound on Systemic Metabolic Parameters

| Parameter | Expected Outcome with this compound Treatment | Reference |

| Body Weight | No significant change with acute treatment; potential for reduction with chronic treatment. | |

| Fat Mass | Decreased with chronic treatment. | |

| Lean Mass | No significant change expected. | |

| Fasting Blood Glucose | Significantly decreased. | |

| Plasma Insulin | Lowered, especially during a glucose challenge. | |

| Glucose Tolerance | Significantly improved. | |

| Energy Expenditure | Elevated with chronic treatment. |

Table 2: Effects of this compound on Tissue-Specific Parameters

| Tissue | Parameter | Expected Outcome with this compound Treatment | Reference |

| Liver | Hepatic Steatosis | Alleviated. | |

| AMPK Activation (p-AMPK) | Increased. | ||

| Fibrosis (in NASH models) | Alleviated. | ||

| Skeletal Muscle | Glucose Uptake | Enhanced. | |

| AMPK Activation (p-AMPK) | Increased. | ||

| TBC1D1 Phosphorylation | Promoted. | ||

| Adipose Tissue | Adipocyte Size | Reduced. | |

| Browning of White Adipose Tissue | Induced. | ||

| AMPK Activation (p-AMPK) | Increased. |

This compound represents a novel therapeutic approach for metabolic diseases by activating the lysosomal AMPK pathway. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of this compound in well-established mouse models of diet-induced obesity. Careful experimental design and adherence to these protocols will enable the robust evaluation of this compound's therapeutic potential.

References

- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]

- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of AMPK Phosphorylation Following Aldometanib Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction